molecular formula C10H14BFO4 B1408851 (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid CAS No. 1704065-53-1

(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid

Cat. No.: B1408851
CAS No.: 1704065-53-1
M. Wt: 228.03 g/mol
InChI Key: KWBUPMDKOPDWQR-UHFFFAOYSA-N
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Description

(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro group and a methoxyethoxy methyl group. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid with boronic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the fluoro and methoxyethoxy methyl substituents, which enhance the reactivity and stability of the intermediate complexes .

Comparison with Similar Compounds

Uniqueness: (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid stands out due to its unique combination of substituents, which enhance its reactivity and stability in various chemical reactions. The presence of both fluoro and methoxyethoxy methyl groups provides a balance of electronic and steric effects, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

[4-fluoro-2-(2-methoxyethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-6-9(12)2-3-10(8)11(13)14/h2-3,6,13-14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUPMDKOPDWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)COCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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